molecular formula C12H18N2O3 B8470870 3-isobutoxy-N-methoxy-N-methylisonicotinamide

3-isobutoxy-N-methoxy-N-methylisonicotinamide

Cat. No.: B8470870
M. Wt: 238.28 g/mol
InChI Key: CZIQEZHFIQMHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isobutoxy-N-methoxy-N-methylisonicotinamide is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

N-methoxy-N-methyl-3-(2-methylpropoxy)pyridine-4-carboxamide

InChI

InChI=1S/C12H18N2O3/c1-9(2)8-17-11-7-13-6-5-10(11)12(15)14(3)16-4/h5-7,9H,8H2,1-4H3

InChI Key

CZIQEZHFIQMHFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CN=C1)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-isobutoxyisonicotinic acid (2.2 g, 11.2 mmol) and oxalyl chloride (7 g, 55 mmol) in 25 mL of dichloromethane was stirred at room temperature for 1 h. The resulting solution was concentrated down under reduced pressure and the residue was re-dissolved in 50 mL of dichloromethane. To this solution were added N,O-dimethylhydroxyl-amine hydrochloride (4.5 g, 46.4 mmol) and pyridine (5 mL) at 0° C. The reaction was allowed to warm up to room temperature over 30 min period, and quenched with 2 mL of water. The resulting mixture was bacified with 1 mL 10% KOH solution (pH=10), the layers were separated, and the aqueous layer was washed twice with 20 mL portions of dichloromethane. The combined dichloromethane washes were dried over sodium sulfate, and concentrated down under reduced pressure, resulting in 1.8 g (67%) of 3-isobutoxy-N-methoxy-N-methylisonicotinamide. 1H-NMR (400 MHz, d6-DMSO): δ 8.46 (s, 1H), 8.25 (d, 1H), 7.45 (d, 1H), 3.96 (d, 2H), 3.43 (s, 3H), 2.76 (d, 3H), 2.05 (m, 1H), 0.94 (d, 6H). MS (EI) for C12H18N2O2: 239 (MH+).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxyl-amine hydrochloride
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

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